molecular formula C23H29N3O2 B1211456 Eseroline, (4-isopropylphenyl)carbamate

Eseroline, (4-isopropylphenyl)carbamate

カタログ番号: B1211456
分子量: 379.5 g/mol
InChIキー: NKJRRVBTMYRXRB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Eseroline, (4-isopropylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1.1 Antinociceptive Properties

Eseroline exhibits potent antinociceptive effects, comparable to morphine. Research indicates that it can inhibit electrically evoked contractions in various models, including the mouse vas deferens and guinea pig ileum, suggesting its potential as an analgesic agent. Notably, eseroline's action is reversible by naloxone, indicating its interaction with opioid receptors .

Table 1: Antinociceptive Activity of Eseroline

Study FocusModel UsedEseroline DoseEffect Observed
Antinociceptive EffectMouse Vas DeferensVariesInhibition of twitches
Antinociceptive EffectGuinea Pig IleumVariesInhibition of contractions
Reversal StudyVarious ModelsNaloxone AdministeredReversal of effects

1.2 Neurotoxicity Studies

Eseroline has been shown to induce neuronal cell death at concentrations as low as 75 µM across different neuronal cell lines (mouse neuroblastoma N1E-115, rat glioma C6). The mechanism involves the loss of ATP and cell integrity, making it more toxic than its parent compound, physostigmine .

Table 2: Neurotoxic Effects of Eseroline

Cell Line TestedConcentration (µM)LDH Leakage (%)ATP Loss (%)
N1E-11575Significant>50
C680-120ModerateModerate
NG-108-1540-75HighHigh

Mechanistic Insights

2.1 Interaction with Neurotransmitter Systems

Eseroline's pharmacodynamics suggest interactions with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, influencing mood and anxiety pathways.

2.2 Cholinesterase Inhibition

While eseroline demonstrates weak and reversible acetylcholinesterase inhibition, its primary mechanism appears to be linked to its antinociceptive properties rather than cholinesterase activity. This distinction is crucial for understanding its therapeutic potential .

Case Studies and Clinical Implications

3.1 Clinical Trials on Eseroline Derivatives

Recent studies have explored the efficacy of eseroline derivatives in clinical settings for pain management and neurodegenerative diseases. For instance, a clinical trial evaluating the safety and efficacy of an eseroline analog demonstrated promising results in reducing chronic pain without significant side effects .

3.2 Comparative Studies with Other Analgesics

Comparative studies have highlighted eseroline's effectiveness against traditional analgesics like morphine, showing a faster onset of action but shorter duration .

Table 3: Comparative Analysis with Morphine

ParameterEserolineMorphine
Onset of ActionMinutesMinutes
Duration of ActionShorterLonger
Side EffectsFewerMore

Future Directions in Research

The unique properties of eseroline warrant further investigation into its potential applications in treating pain and neurodegenerative disorders. Future research should focus on:

  • Long-term toxicity studies to assess safety profiles.
  • Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
  • Development of analogs that enhance therapeutic efficacy while minimizing side effects.

特性

分子式

C23H29N3O2

分子量

379.5 g/mol

IUPAC名

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)

InChIキー

NKJRRVBTMYRXRB-UHFFFAOYSA-N

正規SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C

同義語

cymserine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。